molecular formula C9H6BrF3O B1272838 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2003-10-3

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B1272838
CAS RN: 2003-10-3
M. Wt: 267.04 g/mol
InChI Key: TZIYNLSEBAYCBZ-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Charge 2-bromo-1-[3(trifluoromethyl)phenyl]-1-ethanone (1664.7 g; 1.00 equiv; 6.23 moles) and tetrahydrofuran (7500 mL) to a 12 L 3-necked round bottom flask (fitted with water-cooled condenser, nitrogen blanket, mechanical stirrer and cooling bath. Charge sodium azide (425.6 g; 1.05 equiv; 6.55 moles) in one portion. Rinse into the flask with water (135 mL). Stir the pale yellow slurry at RT under nitrogen. After 6 hours, add water (260 mL) and continue to stir overnight. Filter the resulting orange slurry over a thin pad of Celite® and rinse with THF (1 L). Divide the resulting solution into two equal portions (5146.5 g each). Charge two identical 22 L 3-necked round bottom flask (fitted with addition funnel, water-cooled condenser, nitrogen blanket, mechanical stirrer and cooling bath) with triphenylphosphine (889 g, 3.43 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (1304 g, 6.86 mol, 2.2 eq) and THF (5.6 L). Add the two portions of intermediate mixture via addition funnels to the individual flasks over four hours, controlling the foaming from nitrogen evolution by addition rate and the temperature by use of an ice bath. On completion of addition stir the slurry at ambient temperature for two hours, then filter solids from both reactors onto the same filter. Wash both flasks and the combined cake with a total THF (4 L). Dry in a vacuum oven at 40° C. overnight to afford (2-Amino-1-(3-trifluoromethyl-phenyl)-ethanone)-, p-toluene sulfonate (1:1) as a white, crystalline solid (2340 g, 6.23 mol, 72%).
Quantity
1664.7 g
Type
reactant
Reaction Step One
Quantity
7500 mL
Type
solvent
Reaction Step One
Quantity
425.6 g
Type
reactant
Reaction Step Two
Quantity
889 g
Type
reactant
Reaction Step Three
Quantity
1304 g
Type
reactant
Reaction Step Three
Name
Quantity
5.6 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].[N-:15]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.[C:39]1([CH3:49])[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1>C1COCC1.O>[NH2:15][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].[CH3:49][C:39]1[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1664.7 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
7500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
425.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
889 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1304 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5.6 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the pale yellow slurry at RT under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
TEMPERATURE
Type
TEMPERATURE
Details
nitrogen blanket, mechanical stirrer and cooling bath
WASH
Type
WASH
Details
Rinse into the flask with water (135 mL)
ADDITION
Type
ADDITION
Details
add water (260 mL)
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the resulting orange slurry over a thin pad of Celite®
WASH
Type
WASH
Details
rinse with THF (1 L)
ADDITION
Type
ADDITION
Details
Charge
ADDITION
Type
ADDITION
Details
Add the two portions of intermediate mixture
ADDITION
Type
ADDITION
Details
via addition funnels to the individual flasks over four hours
Duration
4 h
ADDITION
Type
ADDITION
Details
by addition rate
ADDITION
Type
ADDITION
Details
On completion of addition
STIRRING
Type
STIRRING
Details
stir the slurry at ambient temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filter solids from both reactors onto the same filter
WASH
Type
WASH
Details
Wash both flasks
CUSTOM
Type
CUSTOM
Details
Dry in a vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NCC(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Type
product
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.23 mol
AMOUNT: MASS 2340 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.